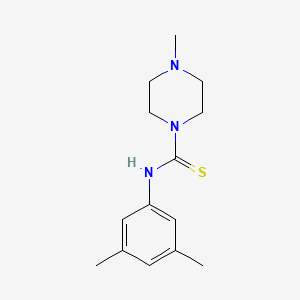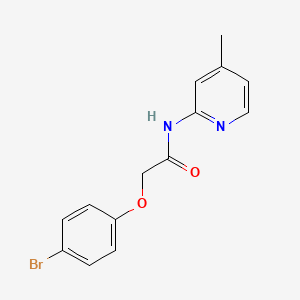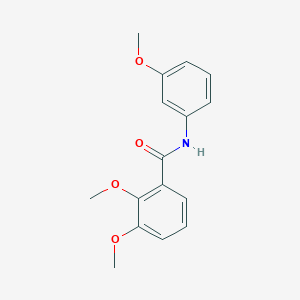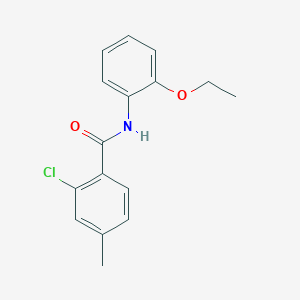
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. DMPT is a thioamide derivative of piperazine, and its chemical structure is shown below:
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but it is thought to act on the hypothalamus-pituitary-gonadal axis in animals, leading to increased secretion of luteinizing hormone and follicle-stimulating hormone, which in turn stimulates the production of testosterone and other hormones. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide may also act as a neurotransmitter or neuromodulator in the brain, although more research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animals. In addition to its effects on hormone secretion and growth performance, N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate immune function. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been investigated for its potential to improve reproductive performance in animals, with studies showing that it can increase sperm quality and improve fertility.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has several advantages as a research tool, including its low toxicity and ease of administration. However, there are also limitations to its use, including the need for careful control of dosage and potential interactions with other compounds. Additionally, more research is needed to fully understand the long-term effects of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide on animal health and performance.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of interest is in the development of new formulations and delivery methods for N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, including microencapsulation and incorporation into feed or other matrices. Another potential direction is in the investigation of the molecular mechanisms underlying N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide's effects on animal growth and performance, as well as its potential applications in human health and disease. Finally, more research is needed to fully understand the safety and efficacy of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide in various species and under different conditions.
合成方法
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylhydrazine with 4-methylpiperazine, followed by the addition of carbon disulfide and subsequent hydrolysis. The synthesis method has been described in detail in various research papers, and the yield and purity of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be optimized through careful control of reaction conditions.
科学研究应用
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been found to have a wide range of potential applications in scientific research. One of the most notable areas of research is in the field of animal nutrition, where N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to improve feed efficiency and growth performance in various species, including pigs, chickens, and fish. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been investigated for its potential as a plant growth regulator, with studies showing that it can increase crop yield and improve plant stress tolerance.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-11-8-12(2)10-13(9-11)15-14(18)17-6-4-16(3)5-7-17/h8-10H,4-7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZKMGYYCJZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)
![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)
![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)

![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)


